molecular formula C17H18N6O2S2 B2885929 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235140-33-6

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2885929
CAS RN: 1235140-33-6
M. Wt: 402.49
InChI Key: SLDVPTGQWJVOAM-UHFFFAOYSA-N
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Description

“N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been widely studied in medicinal chemistry due to their broad spectrum of biological activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is confirmed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their potential as antimicrobial agents. The compound’s structure, which includes a 4-methyl-1,2,3-thiadiazole moiety, could be synthesized to target a range of bacterial infections, especially those caused by strains resistant to commonly used antibiotics . The potential antimicrobial effect of new compounds with thiadiazole structures has been observed mainly against Gram-positive bacteria, with some derivatives showing high bioactivity .

Anticancer Therapeutics

The mesoionic nature of the thiadiazole ring allows compounds containing it to cross cellular membranes and interact with biological targets, making them promising candidates for anticancer drugs . Thiadiazole derivatives have shown in vitro and in vivo efficacy across various cancer models, and the influence of substituents on the compounds’ activity has been a significant area of research .

Lipophilicity and Drug Design

The lipophilicity of thiadiazole derivatives is an important factor in drug design, influencing their absorption, distribution, metabolism, and excretion (ADME) properties . The compound could be optimized for better lipophilic properties to enhance its potential as a drug candidate.

Enzyme Inhibition

Thiadiazole derivatives have been identified as potent enzyme inhibitors, which is crucial for the development of new medications. The compound could be designed to inhibit specific enzymes that are overexpressed in diseases such as cancer or bacterial infections .

Biological Target Interaction

Due to the structural flexibility and the presence of multiple reactive sites, thiadiazole-containing compounds can strongly interact with various biological targets. This interaction can be exploited to develop new therapeutics that modulate the activity of these targets .

Pharmacological Properties

Compounds with thiadiazole structures have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities. The compound’s unique structure could be tailored to enhance these properties for specific pharmacological applications .

Future Directions

The future directions for the research on 1,3,4-thiadiazole derivatives could involve the development of more effective antimicrobial agents . The potential antimicrobial effect of these compounds was observed mainly against Gram-positive bacteria .

properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-10-15(26-22-19-10)17(25)23-6-4-11(5-7-23)9-18-16(24)12-2-3-13-14(8-12)21-27-20-13/h2-3,8,11H,4-7,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVPTGQWJVOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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